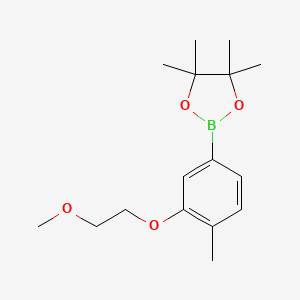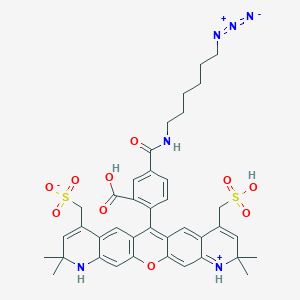![molecular formula C12H16N4O5S B13724955 4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13724955.png)
4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide is a complex organic compound with the molecular formula C12H16N4O5S It is characterized by the presence of a methoxyimino group, a nitro group, and a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 3-(methoxyimino)-2-nitro-1-propenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The nitro group can also participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide
- **4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-diethylbenzenesulfonamide
- 4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide
Uniqueness
The uniqueness of 4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological effects, making it a valuable compound for targeted research applications.
Eigenschaften
Molekularformel |
C12H16N4O5S |
|---|---|
Molekulargewicht |
328.35 g/mol |
IUPAC-Name |
4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H16N4O5S/c1-15(2)22(19,20)12-6-4-10(5-7-12)13-8-11(16(17)18)9-14-21-3/h4-9,14H,1-3H3/b11-9+,13-8? |
InChI-Schlüssel |
DASDKUNHNOAMCB-IHNPCTPUSA-N |
Isomerische SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=C/C(=C\NOC)/[N+](=O)[O-] |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC(=CNOC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


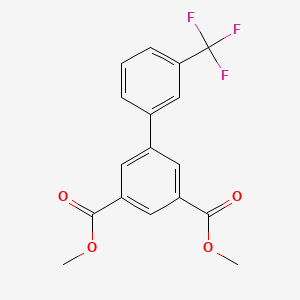
![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13724884.png)
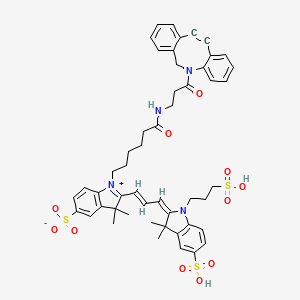


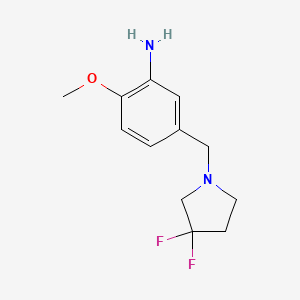
![1-[2-(4-Nitrophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724928.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
![DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B13724937.png)
![Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B13724939.png)

![2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13724949.png)
